3,7-Diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 3-tert-butyl ester
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Overview
Description
3,7-Diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 3-tert-butyl ester is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 3-tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate under controlled conditions to introduce the tert-butoxycarbonyl (Boc) protecting group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
3,7-Diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 3-tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or remove protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols
Scientific Research Applications
3,7-Diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 3-tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of biologically active molecules and as a building block for peptide synthesis.
Medicine: It plays a role in the design and synthesis of novel drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,7-Diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 3-tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. Additionally, the presence of the Boc protecting group can influence the compound’s reactivity and stability, affecting its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
- tert-Butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
- tert-Butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
Uniqueness
Compared to similar compounds, 3,7-Diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 3-tert-butyl ester stands out due to its dual nitrogen atoms in the bicyclic structure, which can enhance its binding affinity and specificity for certain biological targets. Additionally, the Boc protecting group provides stability and allows for selective deprotection under mild conditions, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)15-6-8-4-14-5-9(7-15)10(8)11(16)17/h8-10,14H,4-7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSORKAAJNSNPKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC(C1)C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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